(S)-3-Amino-3-(thiophen-2-yl)propanoic acid

Descripción general

Descripción

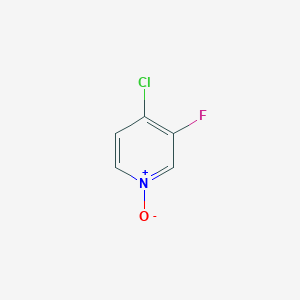

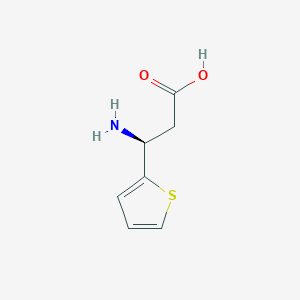

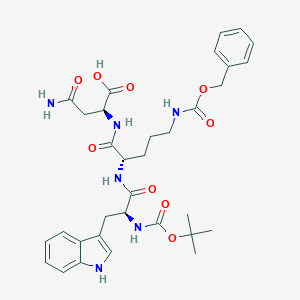

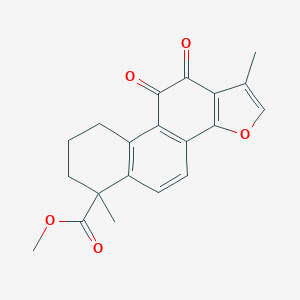

(S)-3-Amino-3-(thiophen-2-yl)propanoic acid, also known as thioproline, is an amino acid found in a variety of organisms. It is an important building block for proteins and enzymes, and plays a role in many biochemical and physiological processes. The structure of thioproline is composed of a thiophene ring attached to a propanoic acid, with an additional amine group at the end. Thioproline is an essential amino acid in some organisms, and is an important component of many enzymes and proteins.

Aplicaciones Científicas De Investigación

Synthesis and Binding Studies

(S)-3-Amino-3-(thiophen-2-yl)propanoic acid has been utilized in the synthesis of novel Pt(II)-complexes, which have shown potential in binding to RNA biomedical targets. These complexes exhibit cytotoxic activity on cancer cells, highlighting their relevance in anticancer research (Riccardi et al., 2019).

Improved Preparation Methods

Research has also focused on the improved preparation methods of racemic 2-amino-3-(heteroaryl)propanoic acids, predominantly featuring a thiophene nucleus. These methods are important for facilitating the synthesis of compounds for further research applications (Kitagawa et al., 2004).

Asymmetric Biocatalysis

In the field of drug research, asymmetric biocatalysis using compounds like S-3-amino-3-phenylpropionic acid, a relative of this compound, has been explored. This process is significant for the preparation of enantiopure compounds, essential in pharmaceuticals (Li et al., 2013).

Synthesis of Derivatives

There has been considerable focus on synthesizing derivatives of 3-(thiophen-2-yl) amino propanoic acids and exploring their biological activities. These studies contribute to the development of new therapeutic agents with potential antimicrobial and anti-inflammatory properties (Mickevičius et al., 2013).

Synthesis of Salts and Derivatives

Further research has involved the synthesis of salts and derivatives of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetic acids, providing a foundation for the manufacture of native drugs and contributing to pharmaceutical advancements (Safonov et al., 2017).

Safety and Hazards

“(S)-3-Amino-3-(thiophen-2-yl)propanoic acid” is classified as a hazardous substance. It is highly flammable and harmful if swallowed . It can cause serious eye irritation and is harmful to aquatic life with long-lasting effects . Safety precautions include avoiding release to the environment and wearing protective gloves, eye protection, and face protection .

Direcciones Futuras

Thiophene-based analogs, such as “(S)-3-Amino-3-(thiophen-2-yl)propanoic acid”, have been the focus of many scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring these properties further and developing new synthesis methods for these compounds .

Mecanismo De Acción

Target of Action

It is known that amino acid derivatives can influence the secretion of anabolic hormones , suggesting potential interaction with hormone receptors or enzymes involved in hormone synthesis.

Mode of Action

As an amino acid derivative, it may interact with its targets by mimicking the natural ligands of these targets, leading to changes in the activity of these targets .

Biochemical Pathways

Given its potential influence on anabolic hormones , it may affect pathways related to protein synthesis and muscle growth.

Result of Action

As an amino acid derivative, it may influence the secretion of anabolic hormones, potentially leading to increased protein synthesis and muscle growth .

Propiedades

IUPAC Name |

(3S)-3-amino-3-thiophen-2-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYAYLYLPTPXESE-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00275837 | |

| Record name | (S)-3-Amino-3-(thiophen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

131829-50-0 | |

| Record name | (S)-3-Amino-3-(thiophen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00275837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2H-Pentaleno[1,6-bc]furan-4-carbonyl chloride, octahydro-2-oxo-, (2aalpha,4beta,4aalpha,6aalpha,6bal](/img/structure/B145215.png)

![4-Chloro-7-methylbenzo[d]thiazol-2-amine](/img/structure/B145216.png)

![[1,4-Bis(3,4,5-trimethoxybenzoyl)piperazin-2-yl]methyl acetate](/img/structure/B145233.png)